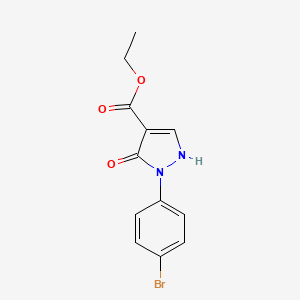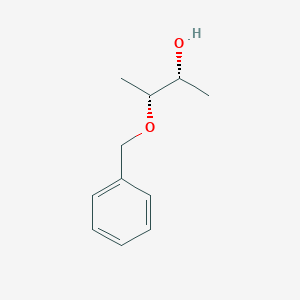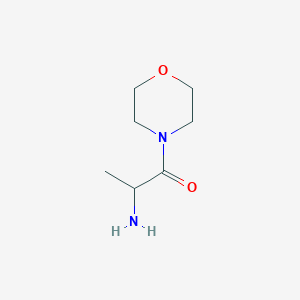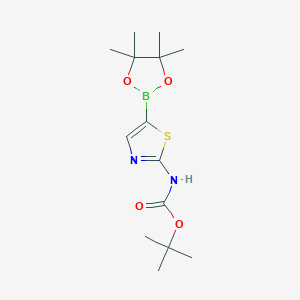
2-Fluoro-N-methyl-4-nitroaniline
Overview
Description
2-Fluoro-N-methyl-4-nitroaniline is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-N-methyl-4-nitroaniline consists of a benzene ring with a fluoro group (F) and a nitro group (NO2) attached to it, along with a methylamine group (NHCH3) . The InChI code for this compound is 1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-N-methyl-4-nitroaniline are not detailed in the sources retrieved, similar compounds like 4-fluoro-2-nitroaniline have been used as starting reagents in the synthesis of other compounds .Physical And Chemical Properties Analysis
2-Fluoro-N-methyl-4-nitroaniline forms yellow crystals on recrystallization from aqueous methanol or ethanol . The acetyl derivative has a melting point of 203-204°C (from ethanol) .Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-N-methyl-4-nitroaniline is a complex compound that interacts with various targets. It has been found to form complexes with metal ions such as cobalt (II), nickel (II), and copper (II) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The compound’s interaction with its targets involves the formation of complexes, which can alter the targets’ functions and lead to changes in cellular processes . The nitro group in the compound can undergo reduction to form an amine group , which can further participate in various chemical reactions.
Biochemical Pathways
The compound’s ability to form complexes with metal ions suggests that it may influence metal-dependent biochemical pathways
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability . More research is needed to fully understand the compound’s pharmacokinetic properties.
Result of Action
Its ability to form complexes with metal ions suggests that it may alter the functions of metal-dependent enzymes and other proteins, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 2-Fluoro-N-methyl-4-nitroaniline can be influenced by various environmental factors. For instance, the presence of metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as pH and temperature can influence the compound’s stability and activity.
properties
IUPAC Name |
2-fluoro-N-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMGYYDCVLVQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-methyl-4-nitroaniline | |
CAS RN |
124431-92-1 | |
| Record name | 2-fluoro-N-methyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B3093349.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B3093367.png)


![Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide](/img/structure/B3093371.png)




![(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3093406.png)


